2-(methylsulfonyl)-1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
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Overview
Description
2-METHANESULFONYL-1’-PHENYL-3’,5-BIS(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-3,4’-BIPYRAZOLE is a complex organic compound that features a bipyrrole core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHANESULFONYL-1’-PHENYL-3’,5-BIS(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-3,4’-BIPYRAZOLE typically involves multi-step organic reactions. The starting materials might include thiophene derivatives, phenylhydrazine, and methanesulfonyl chloride. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring safety protocols are followed, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHANESULFONYL-1’-PHENYL-3’,5-BIS(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-3,4’-BIPYRAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction could involve the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction might involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction could involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic reactions.
Biology: It might have potential as a bioactive compound, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases or conditions.
Industry: It might be used in the development of new materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of 2-METHANESULFONYL-1’-PHENYL-3’,5-BIS(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-3,4’-BIPYRAZOLE would depend on its specific application. For example, if it exhibits antimicrobial properties, it might target bacterial cell walls or enzymes. If it has anticancer potential, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other bipyrrole derivatives or compounds with thiophene and phenyl substituents. Examples could be:
- 2,5-Bis(thiophen-2-yl)-1H-pyrrole
- 1-Phenyl-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
Uniqueness
What sets 2-METHANESULFONYL-1’-PHENYL-3’,5-BIS(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-3,4’-BIPYRAZOLE apart is its unique combination of functional groups and structural features, which might confer specific chemical reactivity or biological activity not seen in other similar compounds.
Properties
Molecular Formula |
C21H18N4O2S3 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
4-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)-1-phenyl-3-thiophen-2-ylpyrazole |
InChI |
InChI=1S/C21H18N4O2S3/c1-30(26,27)25-18(13-17(22-25)19-9-5-11-28-19)16-14-24(15-7-3-2-4-8-15)23-21(16)20-10-6-12-29-20/h2-12,14,18H,13H2,1H3 |
InChI Key |
IVUQHZIOZLGFHO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
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